molecular formula C18H27AlO9 B8120338 ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate

ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate

Cat. No.: B8120338
M. Wt: 414.4 g/mol
InChI Key: TYYXSAFYWXHYTF-VNGPFPIXSA-K
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Description

Ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes multiple ethoxy and oxobutenoate groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with appropriate aluminum reagents under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

Uniqueness

Ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate is unique due to its multiple ethoxy and oxobutenoate groups, which provide distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H10O3.Al/c3*1-3-9-6(8)4-5(2)7;/h3*4,7H,3H2,1-2H3;/q;;;+3/p-3/b3*5-4-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYXSAFYWXHYTF-VNGPFPIXSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27AlO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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